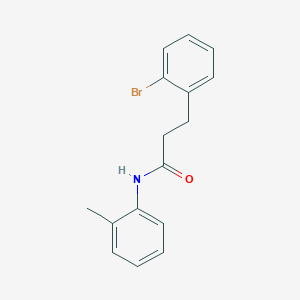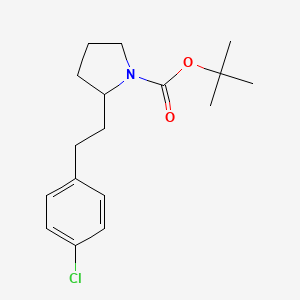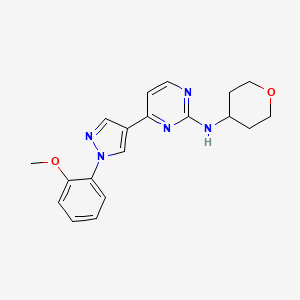![molecular formula C17H19N3O3 B11830181 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol is a complex organic compound that features a spirocyclic structure with both pyrimidine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[45]decan-8-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents such as chloroform, ethanol, or dimethylformamide, and temperatures ranging from 50°C to 150°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Aplicaciones Científicas De Investigación
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 8-(Pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium chloride
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
Uniqueness
8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological and chemical activities .
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
8-(5-pyrimidin-2-ylpyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C17H19N3O3/c21-16(4-6-17(7-5-16)22-10-11-23-17)14-3-2-13(12-20-14)15-18-8-1-9-19-15/h1-3,8-9,12,21H,4-7,10-11H2 |
Clave InChI |
BSUIUVQOSJPGQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C3=NC=C(C=C3)C4=NC=CC=N4)O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


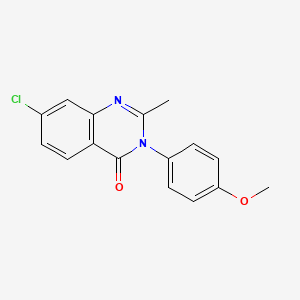

![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
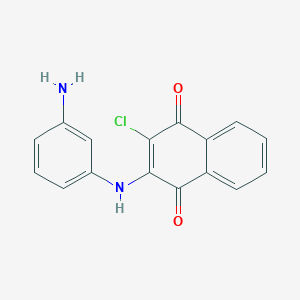
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)





